

Clomipramine elimination half-life parent drug and desmethylclomipramine metabolite

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Compound Focus: Clomipramine Hydrochloride

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Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine

The table below summarizes the key elimination half-lives and other relevant pharmacokinetic parameters for clomipramine and its primary active metabolite, desmethylclomipramine (DCMP).

Parameter	Clomipramine (Parent Drug)	Desmethylclomipramine (Metabolite)
Elimination Half-Life	19 to 37 hours (mean ~32h) [1] 24 hours [2] 17 to 28 hours [3] 36 hours [4] 54 to 77 hours (mean ~69h) [1] 96 hours [2] 69 hours [4]	Time to Steady-State 1 to 2 weeks [1] Up to 3 weeks [2]
Metabolic Pathway	Primary N-demethylation via CYP2C19, 3A4, 1A2 [1] [3] Formed from clomipramine via N-demethylation; further metabolized via hydroxylation [1]	Protein Binding 97% - 98% [1] [4] [3] 97% - 99% [1]
Volume of Distribution	~17 L/kg (range 9-25 L/kg) [1] ~12 L/kg [4]	Information not specified in search results
Route of Elimination	Urine (51%-60%) and feces (24%-32%) [1]	Information not specified in search results

Metabolism and Experimental Assessment

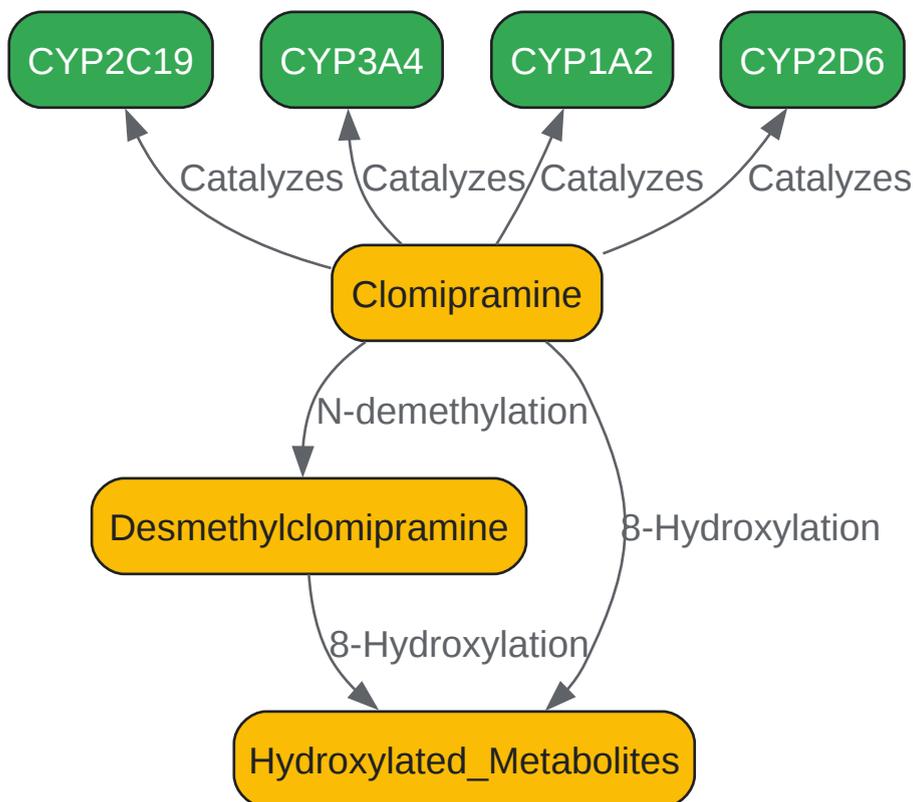
The complex metabolism of clomipramine and methodologies for its pharmacokinetic evaluation are detailed below.

Metabolic Pathways and Variability

Clomipramine undergoes extensive hepatic metabolism. Its primary metabolic pathways are [1]:

- **N-demethylation:** Primarily catalyzed by Cytochrome P450 enzymes **CYP2C19**, **CYP3A4**, and **CYP1A2** to form the active metabolite, desmethylclomipramine (DCMP) [1] [3].
- **Hydroxylation:** Both clomipramine and DCMP are further metabolized to 8-hydroxy metabolites (8-OH-clomipramine and 8-OH-desmethylclomipramine) via **CYP2D6** [1] [2]. These hydroxylated metabolites are also pharmacologically active, though their clinical relevance is still being defined [1].

Significant **interindividual variability** (50-60%) in clearance exists due to genetic polymorphisms (particularly in CYP2D6 and CYP2C19), drug interactions, and environmental factors like smoking [1] [5] [2]. Poor metabolizers may accumulate high levels of DCMP, increasing the risk of side effects [2].



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Primary metabolic pathways of clomipramine and key CYP450 enzymes involved.

Methodologies for Pharmacokinetic Analysis

Research into clomipramine's pharmacokinetics often employs advanced modeling to account for its multi-pathway metabolism and variability.

- **Population Pharmacokinetic (PopPK) Modeling:** A 4-molecule model simultaneously describes pharmacokinetic profiles of clomipramine, desmethylclomipramine, and their hydroxylated metabolites. This model quantifies interindividual variability (50-60%) and residual error (30%) for each metabolic clearance pathway, making it valuable for assessing genetic and environmental influences [5].
- **Data Source and Analysis:** PopPK models are typically developed using **plasma concentration data** from patients on chronic therapy. Parameters like clearance and volume of distribution are estimated using nonlinear mixed-effects modeling software [5]. Therapeutic drug monitoring data is also used to build models explaining variability in drug metabolism [2].

Key Implications for Research and Development

The pharmacokinetic profile of clomipramine presents specific considerations for its clinical and research use.

- **Narrow Therapeutic Range:** Clomipramine is considered to have a narrow therapeutic range. Blood concentrations below 150 µg/L are often associated with non-response, while levels above 450 µg/L rarely improve efficacy and increase toxicity risk [2].
- **Metabolite Accumulation:** The long half-life of desmethylclomipramine means it accumulates significantly with repeated dosing. This contributes to both therapeutic and adverse effects, and the noradrenergic activity of the metabolite differs from the strong serotonergic activity of the parent drug [1] [3].
- **Dosing Considerations:** Due to saturable kinetics and the long time to reach steady-state (up to 3 weeks for the full active moiety), dosage increments should be gradual with adequate intervals between adjustments [1] [6].

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